molecular formula C7H5NO3 B14839567 4-Hydroxypyridine-3,5-dicarbaldehyde

4-Hydroxypyridine-3,5-dicarbaldehyde

Cat. No.: B14839567
M. Wt: 151.12 g/mol
InChI Key: WZRLILSVWOYLDE-UHFFFAOYSA-N
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Description

4-Hydroxypyridine-3,5-dicarbaldehyde is a heterocyclic compound featuring a pyridine core substituted with hydroxyl and aldehyde groups at the 4-, 3-, and 5-positions, respectively. MDHDC, for instance, is a stable fluorescent adduct formed during oxidative stress, serving as a biomarker for malondialdehyde-acetaldehyde (MAA) adducts . The hydroxyl and aldehyde groups in such derivatives enable reactivity in condensation reactions and coordination chemistry, making them valuable in pharmaceutical and materials science .

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

4-oxo-1H-pyridine-3,5-dicarbaldehyde

InChI

InChI=1S/C7H5NO3/c9-3-5-1-8-2-6(4-10)7(5)11/h1-4H,(H,8,11)

InChI Key

WZRLILSVWOYLDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyridine-3,5-dicarbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the oxidation of 4-hydroxymethylpyridine derivatives using oxidizing agents such as manganese dioxide . The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure selective oxidation.

Industrial Production Methods: Industrial production of 4-Hydroxypyridine-3,5-dicarbaldehyde may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyridine-3,5-dicarbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Pyridine-3,5-dicarboxylic acid.

    Reduction: 4-Hydroxypyridine-3,5-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxypyridine-3,5-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxypyridine-3,5-dicarbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. Its aldehyde groups can react with nucleophiles, leading to the formation of covalent adducts that modulate biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Dihydropyridine Family

  • 4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde (MDHDC)

    • Core Structure : 1,4-dihydropyridine with methyl and aldehyde groups.
    • Key Properties : Fluorescent, stable under physiological conditions, formed via MAA adduct stabilization .
    • Applications : Recognized by natural antibodies in autoimmune diseases; used to study oxidative stress .
    • Synthesis : Derived from malondialdehyde (MDA) and acetaldehyde, purified via column chromatography .
  • 1-Hexyl-4-methyl-1,4-dihydropyridine-3,5-dicarbaldehyde

    • Modification : Hexyl substitution enhances lipophilicity.
    • Applications : Used to model lipid peroxidation products .

Heterocyclic Dicarbaldehydes

  • Pyridine-2,6-dicarbaldehyde

    • Reactivity : Used in synthesizing binuclear Ru(II) complexes for photophysical studies.
    • Synthesis : Condensation with BF₃·OEt₂ catalyst .
  • Pyrrole-2,5-dicarbaldehyde Applications: Precursor for magnolamide, an antioxidant with IC₅₀ = 9.7 µM against LDL oxidation .
  • Furan-2,5-dicarbaldehyde

    • Reactivity : Forms disinfection byproducts (DBPs) like 3,4-dichlorofuran-2,5-dicarbaldehyde under chlorination .

Ester Derivatives of Dihydropyridines

  • Dimethyl 1,4-dihydropyridine-3,5-dicarboxylates
    • Examples : Amlodipine analogs (e.g., 3-Ethyl-5-benzyl-2-methyl-4-phenylethynyl-1,4-dihydropyridine-3,5-dicarboxylate).
    • Applications : Calcium channel blockers; antimicrobial agents .

Data Tables

Table 1: Structural and Functional Comparison of Selected Dicarbaldehydes

Compound Core Structure Functional Groups Key Properties Applications References
4-Hydroxypyridine-3,5-dicarbaldehyde Pyridine 4-OH, 3,5-CHO High reactivity (inferred) Coordination chemistry, drug synthesis
MDHDC 1,4-Dihydropyridine 4-CH₃, 3,5-CHO Fluorescent, stable Oxidative stress biomarkers
Pyrrole-2,5-dicarbaldehyde Pyrrole 2,5-CHO Antioxidant precursor LDL oxidation inhibition
Pyridine-2,6-dicarbaldehyde Pyridine 2,6-CHO Ligand for metal complexes Photophysical materials

Research Findings

  • Synthetic Utility: Pyridine-2,6-dicarbaldehyde and furan-2,5-dicarbaldehyde are pivotal in forming coordination complexes and heterocyclic polymers . MDHDC synthesis involves dichloromethane-based chromatography, yielding stable adducts for immunological studies .
  • Biological Relevance: Dihydropyridine dicarbaldehydes (e.g., MDHDC) are critical in autoimmune response studies due to their role as haptens in MAA adduct formation .
  • Reactivity Differences :

    • Ester derivatives (e.g., dimethyl 1,4-dihydropyridine-3,5-dicarboxylates) show reduced electrophilicity compared to aldehyde analogs, impacting their pharmacokinetic profiles .

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